molecular formula C13H12ClNO2 B14002980 3-(3-Chloropropyl)-1-oxo-1h-indene-2-carboxamide CAS No. 23114-47-8

3-(3-Chloropropyl)-1-oxo-1h-indene-2-carboxamide

Cat. No.: B14002980
CAS No.: 23114-47-8
M. Wt: 249.69 g/mol
InChI Key: WNZYGVKLVNBEAW-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1-oxo-1h-indene-2-carboxamide is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloropropyl group attached to the indene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-1-oxo-1h-indene-2-carboxamide typically involves the reaction of 3-chloropropionyl chloride with indene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1-oxo-1h-indene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Cyclization Reactions: The presence of the indene ring allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

3-(3-Chloropropyl)-1-oxo-1h-indene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-1-oxo-1h-indene-2-carboxamide involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The indene ring structure allows for interactions with various receptors and enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropropyl)-1-oxo-1h-indene-2-carboxamide is unique due to its indene ring structure, which imparts specific chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form complex structures makes it valuable in synthetic chemistry and drug development.

Properties

CAS No.

23114-47-8

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

1-(3-chloropropyl)-3-oxoindene-2-carboxamide

InChI

InChI=1S/C13H12ClNO2/c14-7-3-6-9-8-4-1-2-5-10(8)12(16)11(9)13(15)17/h1-2,4-5H,3,6-7H2,(H2,15,17)

InChI Key

WNZYGVKLVNBEAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=O)N)CCCCl

Origin of Product

United States

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